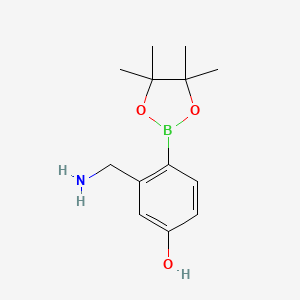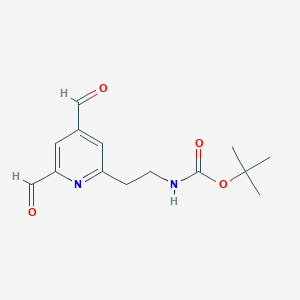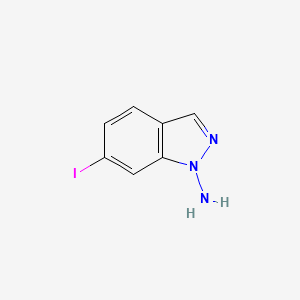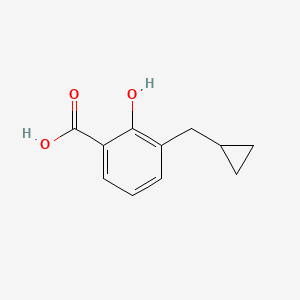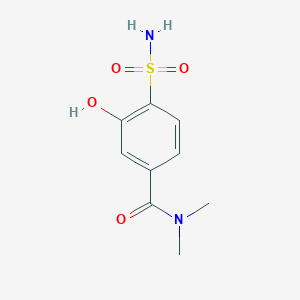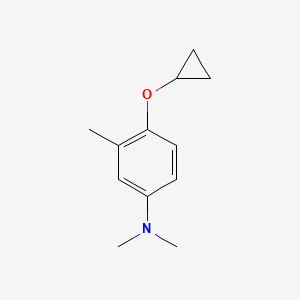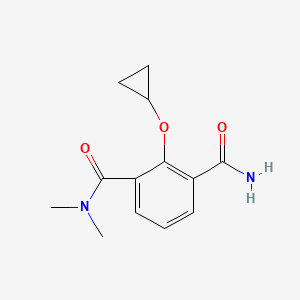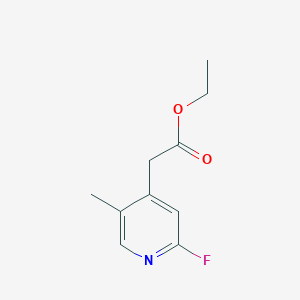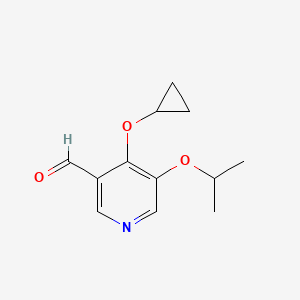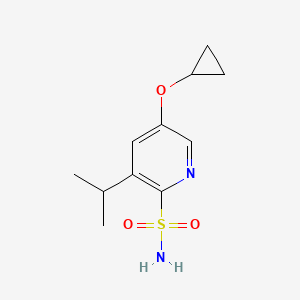
5-Cyclopropoxy-3-isopropylpyridine-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxy-3-isopropylpyridine-2-sulfonamide is an organosulfur compound with the molecular formula C11H16N2O3S and a molecular weight of 256.32 g/mol . This compound belongs to the class of sulfonamides, which are known for their wide range of applications in pharmaceuticals, agrochemicals, and polymers .
Vorbereitungsmethoden
The synthesis of 5-Cyclopropoxy-3-isopropylpyridine-2-sulfonamide can be achieved through the oxidative coupling of thiols and amines, a method that has gained popularity due to its efficiency and environmental friendliness . This process involves the reaction of thiols and amines in the presence of an oxidizing agent, which facilitates the formation of the sulfonamide bond without the need for additional pre-functionalization and de-functionalization steps . Industrial production methods often utilize this approach due to its cost-effectiveness and reduced waste generation .
Analyse Chemischer Reaktionen
5-Cyclopropoxy-3-isopropylpyridine-2-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
5-Cyclopropoxy-3-isopropylpyridine-2-sulfonamide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-3-isopropylpyridine-2-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides typically act as competitive inhibitors of the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria . By inhibiting this enzyme, sulfonamides prevent the bacteria from synthesizing folic acid, which is essential for their growth and replication .
Vergleich Mit ähnlichen Verbindungen
5-Cyclopropoxy-3-isopropylpyridine-2-sulfonamide can be compared with other similar sulfonamide compounds, such as:
Sulfanilamide: Known for its antibacterial properties and use in treating bacterial infections.
Sulfonimidates: These compounds are used as precursors for other sulfur-containing compounds and have applications in medicinal chemistry.
The uniqueness of this compound lies in its specific structure, which includes a cyclopropoxy group and an isopropyl group attached to the pyridine ring, providing distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C11H16N2O3S |
|---|---|
Molekulargewicht |
256.32 g/mol |
IUPAC-Name |
5-cyclopropyloxy-3-propan-2-ylpyridine-2-sulfonamide |
InChI |
InChI=1S/C11H16N2O3S/c1-7(2)10-5-9(16-8-3-4-8)6-13-11(10)17(12,14)15/h5-8H,3-4H2,1-2H3,(H2,12,14,15) |
InChI-Schlüssel |
LXNNBXYDJSTANP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(N=CC(=C1)OC2CC2)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


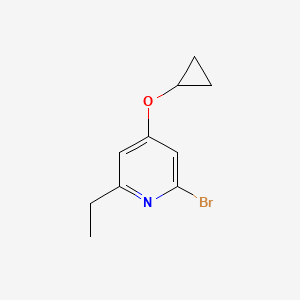
![[4-Methyl-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14841560.png)
